METHYL 1-(4-BROMOBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE
Overview
Description
Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and a 4-bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, 4-bromobenzenesulfonyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: The piperidine derivative is dissolved in the solvent, and the base is added to the solution. 4-bromobenzenesulfonyl chloride is then added dropwise with stirring. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can produce sulfides, thiols, N-oxides, and other oxidized compounds.
Scientific Research Applications
Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can act as an electrophilic moiety, facilitating covalent binding to nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 1-(4-bromobenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
4-Bromo-N-Cbz-piperidine: This compound has a similar structure but lacks the methyl ester group, which may affect its reactivity and biological activity.
Methyl piperidine-4-carboxylate: This compound lacks the 4-bromobenzenesulfonyl group, making it less electrophilic and potentially altering its applications.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound has a different sulfonyl group, which may influence its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its electrophilic bromobenzenesulfonyl group and its potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAENHUSJFQHFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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